molecular formula C9H12S B3386516 (4-Ethylphenyl)methanethiol CAS No. 7341-27-7

(4-Ethylphenyl)methanethiol

Cat. No.: B3386516
CAS No.: 7341-27-7
M. Wt: 152.26 g/mol
InChI Key: DRNRNRPJNRQTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is characterized by a thiol group (-SH) attached to a benzene ring substituted with an ethyl group at the para position. This compound is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Ethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 4-ethylbenzyl chloride in the presence of hydrogen sulfide. This method is favored for its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The thiol group can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Hydrocarbons.

    Substitution: Thioethers and other substituted products.

Scientific Research Applications

(4-Ethylphenyl)methanethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thioethers and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used as a flavoring agent and in the production of fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate enzymatic activities and signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

    (4-Methylphenyl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.

    (4-Isopropylphenyl)methanethiol: Contains an isopropyl group instead of an ethyl group.

    (4-Butylphenyl)methanethiol: Features a butyl group in place of the ethyl group.

Uniqueness: (4-Ethylphenyl)methanethiol is unique due to the specific positioning of the ethyl group, which influences its reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.

Properties

IUPAC Name

(4-ethylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-2-8-3-5-9(7-10)6-4-8/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRNRPJNRQTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613147
Record name (4-Ethylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7341-27-7
Record name (4-Ethylphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Ethylphenyl)methanethiol
Reactant of Route 2
Reactant of Route 2
(4-Ethylphenyl)methanethiol
Reactant of Route 3
(4-Ethylphenyl)methanethiol
Reactant of Route 4
(4-Ethylphenyl)methanethiol
Reactant of Route 5
(4-Ethylphenyl)methanethiol
Reactant of Route 6
Reactant of Route 6
(4-Ethylphenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.